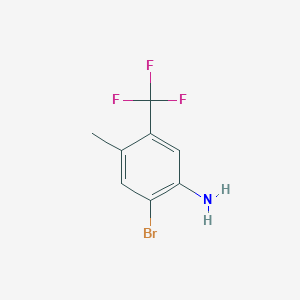

2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Descripción

BenchChem offers high-quality 2-Bromo-4-methyl-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methyl-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-4-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-2-6(9)7(13)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNGEOXDNRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 2-Bromo-4-methyl-5-(trifluoromethyl)aniline: A Versatile Building Block for Advanced Chemical Synthesis

Introduction: The Strategic Value of Fluorinated Anilines in Modern Chemistry

In the landscape of pharmaceutical, agrochemical, and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. Trifluoromethylated compounds, in particular, are of paramount importance due to the unique electronic properties, enhanced metabolic stability, and increased lipophilicity conferred by the -CF3 group.[1] Substituted anilines serve as fundamental building blocks for a vast array of complex molecules.[2] The convergence of these two motifs in a single, versatile reagent creates a powerful tool for researchers. This guide provides an in-depth technical overview of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1260776-57-5), a trifunctional building block designed for advanced synthetic applications. We will explore its chemical structure, physicochemical properties, a robust synthetic protocol, characteristic spectroscopic data, and its significant potential in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine. The strategic placement of the bromo, methyl, and trifluoromethyl groups, in addition to the reactive amine functionality, provides multiple points for synthetic diversification.

| Property | Value / Description | Source |

| IUPAC Name | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline | N/A |

| CAS Number | 1260776-57-5 | [1][3] |

| Molecular Formula | C₈H₇BrF₃N | N/A |

| Molecular Weight | 254.05 g/mol | N/A |

| Appearance | Predicted to be a solid at room temperature. | |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | [4] |

| Purity | Commercially available up to 95% purity. | [3] |

Note: Experimental physicochemical data for this specific compound is not widely published. Properties are predicted based on structurally similar compounds such as 2-Bromo-5-(trifluoromethyl)aniline and 2-Bromo-4-(trifluoromethyl)aniline.[4][5]

Proposed Synthesis: Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline can be efficiently achieved via a regioselective electrophilic aromatic substitution reaction. The starting material, 4-methyl-3-(trifluoromethyl)aniline, is commercially available. The powerful activating and ortho-, para-directing effect of the amine group, combined with the steric influence of the adjacent substituents, dictates the position of bromination.

The amino group directs the incoming electrophile (Br+) to the positions ortho and para to it. The para position is already occupied by the methyl group. Of the two ortho positions, the one at C2 is sterically less hindered than the one at C6 (which is flanked by the bulky trifluoromethyl group). This steric hindrance strongly favors the bromination at the C2 position.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the bromination of substituted anilines.[6]

Materials:

-

4-methyl-3-(trifluoromethyl)aniline (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DMF.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then a brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Bromo-4-methyl-5-(trifluoromethyl)aniline can be purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.8-7.5 ppm). The proton at C6 will likely be downfield due to the deshielding effect of the adjacent bromine atom. The proton at C3 will appear as a singlet, influenced by the neighboring methyl and trifluoromethyl groups.

-

Amine Protons (-NH₂): A broad singlet is expected (approx. 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet is expected (approx. 2.2-2.4 ppm).

¹³C NMR Spectroscopy

-

The aromatic region will display six distinct signals. The carbon attached to the bromine (C2) and the carbon attached to the trifluoromethyl group (C5) will be significantly influenced. The CF₃ carbon will appear as a quartet due to C-F coupling.

¹⁹F NMR Spectroscopy

-

A sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N Stretching: A band around 1250-1350 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a versatile intermediate primarily due to its amenability to palladium-catalyzed cross-coupling reactions at the C-Br bond. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of oxidative addition, a key step in many catalytic cycles.[9]

Suzuki-Miyaura Coupling

The C(sp²)-Br bond is an excellent handle for Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a wide variety of aryl, heteroaryl, or alkyl boronic acids and esters.[10][11] This reaction is fundamental for constructing biaryl scaffolds prevalent in many pharmaceutical agents.[12]

Buchwald-Hartwig Amination

While the molecule already possesses an amine, the C-Br bond can undergo a second C-N bond formation via Buchwald-Hartwig amination.[13][14] This allows for the synthesis of complex diarylamines or the introduction of other nitrogen-containing heterocycles.

Caption: Synthetic utility in palladium-catalyzed cross-coupling reactions.

Applications in Research and Development

This building block is of significant interest to medicinal chemists and process development scientists. Its structure is relevant for creating libraries of compounds for screening against various biological targets. For instance, substituted anilines are key components in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.[15][16] The presence of the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic profiles.[7] A patent for the preparation of a related compound, 3-bromo-5-trifluoromethylaniline, highlights its use as an intermediate for new anticancer medicines, underscoring the importance of this structural class in drug discovery.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline is not widely available, data from closely related analogs like 2-Bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1) and 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) indicate that this compound should be handled with care.[5]

-

Hazard Classifications (Predicted): Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5][17]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers must consult the specific SDS provided by the supplier before handling this chemical.

References

-

Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

-

Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.). Google Patents.

-

2-Bromo-4-methyl-5-(trifluoromethyl)aniline. (2025). Hwayuan. Retrieved February 22, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]

-

Chapter 3: Synthetic Methods for Primary Anilines. (2023). IntechOpen. Retrieved February 22, 2026, from [Link]

-

Buchwald-Hartwig Amination Reaction. (2021). YouTube. Retrieved February 22, 2026, from [Link]

- Preparation method of bromoaniline. (n.d.). Google Patents.

-

Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

- Process for the synthesis of organic compounds. (2006). Google Patents.

- Preparation of trifluoromethylanilines. (n.d.). Google Patents.

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PMC. Retrieved February 22, 2026, from [Link]

- Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.). Google Patents.

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. (2024). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved February 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

Sources

- 1. 1260776-57-5_CAS号:1260776-57-5_2-Bromo-4-methyl-5-(trifluoromethyl)aniline - 化源网 [chemsrc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. labfind.co.kr [labfind.co.kr]

- 4. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. fishersci.com [fishersci.com]

molecular weight of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Technical Guide: Molecular Weight Characterization of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

PART 1: EXECUTIVE SUMMARY

In the high-stakes landscape of medicinal chemistry, 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS 1260776-57-5) serves as a critical halogenated scaffold. Its structural utility lies in the orthogonal reactivity of its substituents: the amino group allows for amide coupling or heterocycle formation, the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the trifluoromethyl group modulates metabolic stability and lipophilicity.

For researchers and drug developers, "molecular weight" is not merely a scalar value; it is the primary metric for confirming identity during synthesis and quality control. This guide moves beyond basic stoichiometry to address the isotopic definition , mass spectrometric validation , and synthetic context required to work with this compound effectively.

PART 2: PHYSICOCHEMICAL PROFILE

The molecular weight of this compound is defined by the distinct isotopic signature of Bromine (

Table 1: Core Chemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline | |

| CAS Number | 1260776-57-5 | Free base form |

| Molecular Formula | ||

| Average Molecular Weight | 254.05 g/mol | Used for stoichiometry/molarity calculations |

| Monoisotopic Mass ( | 252.9714 Da | Target m/z for HRMS (M+H)⁺ = 253.9787 |

| Monoisotopic Mass ( | 254.9694 Da | The "M+2" peak in MS spectrum |

| Predicted LogP | ~3.5 | Highly lipophilic due to |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

Critical Insight: When calculating stoichiometry for reactions, use the Average MW (254.05 g/mol ) . When setting up Mass Spectrometry (LC-MS) extraction windows, use the Monoisotopic Mass (252.97 Da) and expect a 1:1 doublet pattern.

PART 3: ANALYTICAL DETERMINATION (The Core)

Trustworthy characterization requires a self-validating protocol. The following workflow integrates LC-MS for mass confirmation and NMR for structural regiochemistry.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular weight and isotopic pattern. Instrumentation: Q-TOF or Orbitrap MS coupled with UHPLC.

-

Sample Preparation:

-

Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol .

-

Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water (0.1% Formic Acid). Final conc: ~10 µg/mL.

-

Why: High concentrations cause detector saturation, distorting the isotopic ratio.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

-

Why: The compound is lipophilic; a high organic gradient is necessary for elution.

-

-

MS Acquisition (ESI+ Mode):

-

Ionization: Electrospray Ionization (Positive).[1] The amine protonates readily (

). -

Scan Range: 100–500 m/z.

-

-

Data Interpretation (Self-Validation):

-

Primary Peak: Look for

253.9787 ( -

Isotope Match: You MUST observe a second peak at

255.9767 ( -

Failure Mode: If the M+2 peak is missing or <10% intensity, the sample is likely the debrominated impurity (4-methyl-3-(trifluoromethyl)aniline, MW ~175).

-

Protocol 2: Regiochemistry via -NMR

Mass spectrometry confirms the mass, but not the position of the bromine.

-

Solvent:

or -

Diagnostic Signal: The aromatic protons in the starting material (4-methyl-3-(trifluoromethyl)aniline) show specific coupling. Upon bromination at the C2 position, the C2-H proton disappears.

-

Expected Pattern: Two aromatic singlets (para to each other) if the regioselectivity is correct (Positions 3 and 6).

- ppm (s, 1H, H-6)

- ppm (s, 1H, H-3)

-

Note: If you see doublets with ortho-coupling (~8 Hz), the bromine likely added to the wrong position (rare due to sterics).

PART 4: SYNTHESIS & IMPURITY PROFILING

Understanding the synthesis route explains the impurities that affect molecular weight measurements. The synthesis typically involves the electrophilic bromination of 4-methyl-3-(trifluoromethyl)aniline.

Synthesis Logic & Pathway

The amino group (

-

Position 2: Ortho to

, Meta to -

Position 6: Ortho to

, Ortho to

Therefore, bromination selectively targets Position 2.

Figure 1: Synthetic pathway showing the regioselective bromination. Note that the regioisomer impurity has the same molecular weight, requiring NMR for differentiation.

PART 5: STRATEGIC APPLICATIONS

In drug discovery, this scaffold is a "privileged structure" for kinase inhibition.

-

Metabolic Blocking: The

group at position 5 blocks metabolic oxidation at a typically vulnerable site on the aniline ring. -

Vector Positioning: The Bromine at position 2 allows for the modular attachment of tail groups (e.g., solubilizing moieties) via Suzuki coupling, while the amine serves as the hinge binder in kinase pockets.

Storage & Stability:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Light sensitive (aryl bromides can undergo photolytic debromination).

PART 6: REFERENCES

-

ChemSrc. (2025). 2-Bromo-4-methyl-5-(trifluoromethyl)aniline - CAS 1260776-57-5 Physicochemical Properties.[3] Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Halogenated Anilines and Isotopic Patterns. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-4-methyl-5-(trifluoromethyl)aniline for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. This document also serves as a practical resource for sourcing this compound, offering insights into suppliers and pricing.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-4-methyl-5-(trifluoromethyl)aniline, with its unique substitution pattern, offers a versatile platform for the synthesis of complex and biologically active molecules. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Chemical and Physical Properties

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a halogenated aromatic amine. While specific experimental data for this exact compound is not extensively published, its properties can be inferred from closely related structures. It is expected to be a solid at room temperature, with a color ranging from off-white to light yellow. As with other halogenated anilines, it is likely to have limited solubility in water but good solubility in common organic solvents.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H7BrF3N | - |

| Molecular Weight | 254.05 g/mol | - |

| XLogP3 | ~3.5-4.0 | Predicted |

| Boiling Point | >250 °C | Predicted |

| Melting Point | Not available | - |

Sourcing and Procurement: A Landscape of Suppliers

Identifying reliable suppliers is a critical first step in any research and development project. For 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1260776-57-5), several chemical suppliers specialize in providing high-purity building blocks for pharmaceutical and agrochemical research. While pricing is often subject to quotation and purity requirements, the following table provides a list of potential suppliers.

Table 2: Potential Suppliers of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

| Supplier | Website | Notes |

| Combi-Blocks | Listed as carrying the compound with 95% purity.[2] | |

| LabFind | A platform to request quotes from various suppliers.[2] |

Note: Pricing for this compound is typically not listed publicly and requires a direct inquiry with the suppliers. The price will vary based on the quantity, purity, and the supplier's current stock.

Synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline: A Methodological Approach

The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline can be approached through the bromination of the corresponding 4-methyl-3-(trifluoromethyl)aniline. The regioselectivity of the bromination is directed by the activating amino group and the deactivating trifluoromethyl group. The following protocol is a plausible and well-referenced method for this transformation.

Conceptual Synthesis Workflow

The synthesis involves the electrophilic aromatic substitution of a substituted aniline. The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity.

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of anilines.[3][4]

Materials:

-

4-Methyl-3-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

Substituted anilines, particularly those containing bromo and trifluoromethyl groups, are invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of molecular fragments.

Role as a Key Building Block

The unique substitution pattern of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline makes it a strategic building block for accessing novel chemical space. The interplay of the methyl, bromo, and trifluoromethyl groups can influence the conformational preferences and electronic properties of the final molecule, which are critical for its biological activity.

Caption: Versatility of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline in cross-coupling reactions.

Potential Therapeutic Targets

While specific drugs derived from this exact aniline are not prominently in the public domain, the structural motifs accessible from it are present in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and ion channel blockers.[7] The trifluoromethyl group is known to enhance the potency and pharmacokinetic properties of many drug candidates.

Safety and Handling

As a halogenated aromatic amine, 2-Bromo-4-methyl-5-(trifluoromethyl)aniline should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a strategically important building block for researchers and scientists in the pharmaceutical and agrochemical industries. Its unique combination of reactive and modulating functional groups provides a powerful tool for the synthesis of novel and diverse molecular entities. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications, serving as a valuable resource for its effective utilization in research and development.

References

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). ChemRar. Retrieved February 22, 2026, from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

2-Bromo-4-nitro-5-(trifluoromethyl)aniline 1g. (n.d.). Dana Bioscience. Retrieved February 22, 2026, from [Link]

- CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved February 22, 2026, from [Link]

Sources

2-Bromo-4-methyl-5-(trifluoromethyl)aniline safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline, a compound often utilized in complex organic synthesis and drug discovery endeavors. As researchers and drug development professionals, a thorough understanding of the materials we work with is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This document moves beyond a simple recitation of Safety Data Sheet (SDS) information, offering insights into the rationale behind safety protocols and providing a framework for risk assessment and mitigation.

Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics. This information is critical for anticipating its behavior under various laboratory conditions.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline | |

| Synonyms | 2-Bromo-4-methyl-5-(trifluoromethyl)benzenamine | |

| CAS Number | 68743-30-6 | |

| Molecular Formula | C8H7BrF3N | |

| Molecular Weight | 254.05 g/mol | |

| Appearance | Light brown to brown solid | |

| Melting Point | 45 - 49 °C | |

| Boiling Point | No data available | |

| Solubility | No data available |

Note: The absence of data for boiling point and solubility necessitates a conservative approach to handling, assuming low volatility under standard conditions but warranting caution if heated.

Hazard Identification and GHS Classification

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of these hazards is the first step in developing effective safety protocols.

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictograms:

-

Exclamation Mark: Represents skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.

The following DOT script visualizes the GHS hazard profile for this compound:

Caption: GHS Hazard Profile for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate PPE are mandatory. The "why" behind these recommendations is rooted in preventing exposure through the primary routes: ingestion, skin contact, eye contact, and inhalation.

Engineering Controls:

-

Fume Hood: All handling of this solid compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors. The irritant nature of the compound (H335) makes this a non-negotiable requirement.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles, directly addressing the H319 hazard. Standard safety glasses are insufficient.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of contact, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination. This is a direct mitigation strategy for the H315 hazard.

-

Skin and Body Protection: A lab coat should be worn at all times. Ensure that it is fully buttoned to provide maximum coverage. For larger scale operations, a chemical-resistant apron may be advisable.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

First-Aid Measures: An Emergency Response Framework

In the event of an exposure, immediate and correct first-aid is critical. The following protocols are based on the known hazards of the compound.

| Exposure Route | First-Aid Protocol | Rationale | Source |

| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. | To remove the individual from the source of respiratory irritation and provide respiratory support if needed. | |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. | To dilute and remove the irritant from the skin surface, minimizing damage. | |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. | To thoroughly rinse the irritant from the eyes and prevent serious, potentially irreversible damage. | |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. The primary goal is to get the individual to emergency medical care. |

Accidental Release Measures: A Step-by-Step Protocol

A spill of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline requires a calm, methodical response to ensure the safety of all laboratory personnel and to prevent environmental contamination.

The following DOT script outlines a decision-making workflow for responding to a spill:

Caption: Spill Response Workflow for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Storage and Disposal

Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is typically refrigerated (2-8 °C) to ensure long-term stability.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Culture of Safety

2-Bromo-4-methyl-5-(trifluoromethyl)aniline is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and a thorough understanding of its properties. By internalizing the information presented in this guide and consistently applying these principles, researchers can mitigate risks and ensure a safe and productive laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

Technical Guide: Physical Properties and Synthetic Utility of Trifluoromethylated Bromoanilines

Part 1: Executive Summary & Molecular Architecture

Trifluoromethylated bromoanilines represent a high-value class of halogenated aromatic building blocks. Their utility stems from the synergistic interplay between three distinct functional groups on the benzene core:

-

The Amine (-NH₂): A nucleophilic handle for amide coupling and a hydrogen bond donor.

-

The Bromine (-Br): A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Trifluoromethyl Group (-CF₃): A lipophilic, metabolically stable electron-withdrawing group (EWG) that modulates pKa and bioavailability.[1]

This guide analyzes the physicochemical characteristics that dictate the handling, reactivity, and solid-state behavior of these compounds, specifically focusing on the 2-bromo-4-(trifluoromethyl)aniline and 4-bromo-2-(trifluoromethyl)aniline isomers.

Part 2: Physicochemical Properties Matrix

The introduction of -CF₃ and -Br substituents drastically alters the physical profile compared to the parent aniline. The -CF₃ group increases lipophilicity and volatility, while the heavy bromine atom increases density and melting points via halogen bonding capabilities.

Table 1: Comparative Physical Data of Key Isomers

| Property | 2-Bromo-4-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline | Parent: Aniline |

| CAS Registry | 57946-63-1 | 402-13-1 | 62-53-3 |

| Molecular Weight | 240.02 g/mol | 240.02 g/mol | 93.13 g/mol |

| Physical State (25°C) | Low-melting solid / Liquid | Liquid / Low-melting solid | Liquid |

| Melting Point | 26–28 °C | 32–35 °C | -6 °C |

| Boiling Point | 109–110 °C (10 mmHg) | 246 °C (760 mmHg) | 184 °C |

| Density | 1.70 g/cm³ | 1.71 g/cm³ | 1.02 g/cm³ |

| Refractive Index ( | 1.524 | 1.518 | 1.586 |

| Predicted pKa (BH⁺) | ~2.5 - 2.8 | ~2.2 - 2.5 | 4.6 |

| LogP (Lipophilicity) | 3.2 - 3.4 | 3.1 - 3.3 | 0.9 |

Data Sources: Aggregated from PubChem [1], ChemicalBook [2], and standard Hammett substituent constant calculations.

The "Fluorine Effect" on Basicity

The trifluoromethyl group is strongly electron-withdrawing (

-

Implication: These anilines are weak bases. Standard acid-catalyzed reactions may require stronger acids or higher temperatures compared to non-fluorinated anilines.

-

Solubility: Poor solubility in neutral water; requires organic co-solvents (DCM, DMSO) or low pH aqueous conditions for dissolution.

Part 3: Structural Analysis & Solid-State Behavior

Understanding the crystal packing is crucial for process scale-up and formulation. The -CF₃ group is bulky (Van der Waals radius ~2.2 Å), often enforcing twisted conformations to relieve steric strain, particularly in ortho-substituted isomers.

Graphviz Diagram: Molecular Interaction Network

The following diagram illustrates the competing intermolecular forces that dictate the solid-state lattice energy and solubility profile.

Figure 1: Intermolecular force network driving crystal packing. Note the role of Halogen Bonding as a directional anchor.

Part 4: Experimental Protocols

Protocol A: Regioselective Bromination of 4-(Trifluoromethyl)aniline

Objective: Synthesis of 2-bromo-4-(trifluoromethyl)aniline with high regiocontrol. Mechanism: Electrophilic Aromatic Substitution (EAS). The -NH₂ group is a strong ortho/para director, overpowering the meta-directing -CF₃ group.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature: 0°C to RT

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-(trifluoromethyl)aniline (10 mmol) and ACN (50 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve NBS (10.5 mmol) in ACN (20 mL). Add dropwise to the aniline solution over 30 minutes. Note: Slow addition prevents over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4]

-

Quench: Pour the reaction mixture into saturated aqueous Na₂S₂O₃ (50 mL) to quench unreacted bromine species.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR (Look for loss of one aromatic proton and splitting pattern changes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilizing the -Br handle to couple with an aryl boronic acid.

Step-by-Step Methodology:

-

Inerting: Purge a reaction vial with Argon.

-

Loading: Add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aqueous K₂CO₃ (3.0 eq).

-

Heating: Seal and heat to 90°C for 12 hours.

-

Workup: Filter through Celite, dilute with water, extract with DCM.

Part 5: Synthetic Workflow Visualization

This diagram outlines the divergent synthetic pathways accessible from the core scaffold.

Figure 2: Divergent synthetic utility of the trifluoromethylated bromoaniline scaffold.

Part 6: Safety & Handling (SDS Summary)

-

Acute Toxicity: These compounds are harmful if swallowed or inhaled (H302+H332). The lipophilic nature allows rapid absorption through the skin.

-

Eye Damage: Risk of serious eye damage (H318).[5] The basic amine can cause corneal opacity.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine bond lability).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733470, 2-Bromo-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[6] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[6] Organic Letters, 20(6), 1676–1679. [Link]

-

Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E, 74(6), 868–870.[7] [Link]

Sources

- 1. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Benchchem [benchchem.com]

- 2. 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine | C10H4BrF10N | CID 58297558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. Crystal structure of 1-[3,5-bis-(tri-fluoro-meth-yl)phen-yl]-2-bromo-ethan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline: A Technical Guide

Part 1: Executive Summary & Structural Analysis

Chemical Identity & Significance

2-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS: 1260776-57-5) is a highly functionalized aromatic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features three distinct electronic modifiers on the aniline core:

-

Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability but reduces the basicity of the amine.

-

Bromine (-Br): A lipophilic halogen that serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Methyl (-CH3): A weak electron-donating group that provides steric bulk and slight lipophilic enhancement.

The "Solubility Personality"

From a process chemistry perspective, this molecule behaves as a lipophilic weak base . The combined electron-withdrawing effects of the -CF3 and -Br groups significantly lower the pKa of the aniline nitrogen (predicted pKa ~2.5–3.0), rendering it less soluble in dilute aqueous acids than unsubstituted aniline.

-

Global Solubility Classification: Lipophilic (LogP ~3.6)

-

Primary Solvation Mechanism: Van der Waals forces and weak dipole-dipole interactions.

-

Critical Process Note: The compound is prone to "oiling out" in mixed aqueous-organic systems during recrystallization due to its low melting point and high lipophilicity.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Solubility Data Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, reaction solvent (bromination). |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent (>150 mg/mL) | Nucleophilic aromatic substitution ( |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF, MTBE | Good (50–100 mg/mL) | General work-up, crystallization solvent. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Recrystallization (often requires heating). |

| Aromatic | Toluene, Xylene | Moderate | Azeotropic drying, high-temp reactions. |

| Aliphatic | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, Brine | Insoluble | Washing phase (removal of inorganic salts). |

Mechanistic Insight (Causality)[1]

-

Why DCM/Chloroform? The high polarizability of the bromine and trifluoromethyl groups interacts favorably with chlorinated solvents via dispersion forces.

-

Why Poor in Hexanes? While the molecule is lipophilic, the polar amine (-NH2) and the dipole moment created by the -CF3 group create enough lattice energy to resist dissolution in purely non-polar aliphatic hydrocarbons at room temperature. This makes hexanes an ideal anti-solvent.

-

Acidity Effect: Unlike simple anilines, this compound will not dissolve readily in 1M HCl due to the electron-withdrawing deactivation of the amine. Stronger acids (e.g., conc. H2SO4) or non-aqueous acidic media (e.g., HCl in Dioxane) are required to protonate it.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the precise solubility limit for process optimization.

-

Preparation: Weigh 100 mg of micronized 2-Bromo-4-methyl-5-(trifluoromethyl)aniline into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Solubility limit not reached.

-

Turbidity/Solid: Saturation point approached.

-

-

Equilibration: If solids persist, stir for 2 hours. Filter supernatant (0.45 µm PTFE).

-

Quantification: Evaporate a known volume of filtrate and weigh the residue OR analyze via HPLC (UV @ 254 nm).

Protocol B: Recrystallization Strategy (Binary Solvent System)

Objective: Purification from synthesis byproducts (e.g., regioisomers).

System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes. Note: The EtOH/Water system is preferred for removing inorganic salts, while EtOAc/Hexanes is superior for removing organic impurities.

Step-by-Step Workflow:

-

Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (approx. 5–7 mL per gram).

-

Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 10 mins and filter hot through Celite.

-

Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity is observed (approx. 10–20% volume of ethanol used).

-

Re-solvation: Add 1–2 mL of hot Ethanol to restore clarity.

-

Crystallization: Allow to cool slowly to room temperature (25°C) over 2 hours. Then cool to 0–4°C.

-

Isolation: Filter the crystals and wash with cold 50% EtOH/Water. Dry under vacuum at 40°C.

Part 4: Visualization of Workflows

Solubility Screening Logic

The following diagram illustrates the decision tree for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68604174, 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline (Analog). Retrieved from [Link]

-

U.S. EPA. CompTox Chemicals Dashboard: 2-Bromo-6-iodo-4-(trifluoromethyl)aniline (Physicochemical Properties). Retrieved from [Link]

-

ChemSrc. CAS 1260776-57-5 Entry: 2-Bromo-4-methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Abstract

This guide details the optimized Suzuki-Miyaura cross-coupling conditions for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of a free amine (-NH

Substrate Analysis & Strategic Considerations

The "Free Amine" Challenge

The primary obstacle in coupling 2-Bromo-4-methyl-5-(trifluoromethyl)aniline is the unprotected ortho-amino group. In standard catalytic cycles, the nitrogen lone pair can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and forming an inactive "Pd-amine" complex. This leads to stalled reactions and requires high catalyst loading (5-10 mol%) to overcome.

Solution: Use electron-rich, sterically bulky phosphine ligands (e.g., XPhos , SPhos , or CataCXium A ). These ligands create a "protective shell" around the Pd center, sterically precluding the approach of the amine substrate while facilitating the oxidative addition of the aryl bromide.

Electronic & Steric Environment[1]

-

C2-Bromine (Reactive Site): Sterically crowded by the ortho-NH

. -

C5-Trifluoromethyl (-CF

): A strong electron-withdrawing group (EWG). It lowers the electron density of the aromatic ring, thereby accelerating the rate of oxidative addition into the C-Br bond. -

C4-Methyl (-CH

): Weakly electron-donating. Its steric impact is minimal on the coupling site but contributes to the overall lipophilicity.

Conclusion: The substrate is electronically activated for coupling (due to -CF

Mechanistic Pathway & Ligand Selection[2]

The following diagram illustrates the catalytic cycle, highlighting the critical role of bulky ligands in preventing the "Amine Poisoning" pathway.

Figure 1: Catalytic cycle distinguishing the productive pathway (Green) facilitated by bulky ligands from the catalyst poisoning pathway (Red) common with simple phosphines.

Experimental Protocols

Protocol A: High-Throughput / High-Yield (Recommended)

Best for: Medicinal chemistry libraries, scale-up <100g, and difficult boronic acids.

This protocol utilizes XPhos Pd G3 or CataCXium A Pd G3 . These precatalysts activate rapidly and are air-stable, ensuring reproducible stoichiometry.

Reagents:

-

Substrate: 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), K

PO -

Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

-

Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the aniline.

-

React: Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS for consumption of the bromide.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Cost-Effective / Robust (Alternative)

Best for: Large scale (>1kg) where catalyst cost is paramount and slight yield loss is acceptable.

Uses Pd(dppf)Cl

Reagents:

-

Catalyst: Pd(dppf)Cl

[1][2] · DCM (3.0 – 5.0 mol%) -

Base: Na

CO -

Solvent: Toluene : Ethanol : Water (4:2:1) or DME : Water (3:1)

Step-by-Step Procedure:

-

Charge: Combine aniline (1.0 equiv), boronic acid (1.3 equiv), and Base (2.0 equiv) in the flask.

-

Solvent: Add the solvent mixture and degas by sparging with Nitrogen for 15 minutes.

-

Catalyst: Add Pd(dppf)Cl

(0.05 equiv) quickly under a positive stream of Nitrogen. -

React: Heat to reflux (approx. 90-100°C) for 6–12 hours.

-

Note: The higher temperature is necessary to drive the reaction with this less active catalyst.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Partition filtrate between water and DCM.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on ligand classes for this specific substrate type.

| Variable | Condition A (Recommended) | Condition B (Standard) | Condition C (Avoid) |

| Catalyst | XPhos Pd G3 / CataCXium A | Pd(dppf)Cl | Pd(PPh |

| Ligand Type | Dialkylbiaryl phosphine (Bulky, e-rich) | Bidentate ferrocenyl (Robust) | Simple Triphenylphosphine |

| Temp | 60°C – 80°C | 90°C – 110°C | >100°C |

| Time | 1 – 4 Hours | 8 – 16 Hours | 12 – 24 Hours |

| Typical Yield | 85% – 98% | 60% – 75% | < 40% |

| Primary Issue | None (High cost) | Slower conversion | Catalyst poisoning by -NH |

Decision Logic for Optimization

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Safety & Handling

-

2-Bromo-4-methyl-5-(trifluoromethyl)aniline: Likely toxic and an irritant. Handle in a fume hood. Avoid inhalation of dust.

-

Palladium Catalysts: Heavy metal waste. Dispose of in dedicated containers.

-

Boronic Acids: Generally low toxicity, but handle with gloves.

References

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.

- Source: National Institutes of Health (PMC) / RSC Advances

- Context: Defines the efficiency of CataCXium A and XPhos for unprotected aniline substr

-

[Link]

- Buchwald Precatalysts (XPhos Pd G3) User Guide.

-

The Suzuki-Miyaura Coupling Reaction (Review).

Sources

Application Note: Protecting Group Strategies for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

This Application Note provides a comprehensive technical guide for the protection and deprotection of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline , a sterically hindered and electronically deactivated scaffold used frequently in the synthesis of kinase inhibitors and agrochemicals.[1]

Introduction & Substrate Analysis

The molecule 2-Bromo-4-methyl-5-(trifluoromethyl)aniline presents a unique set of synthetic challenges due to its specific substitution pattern. Successful functionalization requires a nuanced understanding of its electronic and steric profile.

Structural Analysis[1]

-

Core: Aniline (C1-NH₂).[1]

-

Ortho-Substituent (C2-Br): The bromine atom provides a handle for cross-coupling (Suzuki, Buchwald) or halogen-metal exchange.[1] However, it introduces significant steric hindrance adjacent to the amino group.

-

Meta-Substituent (C5-CF₃): The trifluoromethyl group is a strong electron-withdrawing group (EWG).[1] Located meta to the amine, it significantly reduces the basicity and nucleophilicity of the nitrogen lone pair.

-

Para-Substituent (C4-Me): The methyl group is a weak electron-donating group (EDG) but does not sufficiently counteract the deactivating effects of the -CF₃ and -Br groups.[1]

The Challenge

The combination of steric crowding (from ortho-Br) and electronic deactivation (from meta-CF₃) renders the primary amine poorly nucleophilic.[1] Standard protection protocols (e.g., Ac₂O/Pyridine) often proceed sluggishly or stall. Furthermore, the protecting group (PG) must be stable enough to survive subsequent transition-metal catalyzed reactions at the bromine handle while remaining removable without affecting the trifluoromethyl group.

Strategic Decision Matrix

The choice of protecting group depends entirely on the subsequent reaction step.

Strategy A: Carbamate Protection (Boc)

-

Best For: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

-

Rationale: The tert-butyloxycarbonyl (Boc) group is bulky, preventing catalyst poisoning by the nitrogen lone pair.[1] It is stable to basic aqueous conditions used in Suzuki couplings.

-

Installation Note: Due to low nucleophilicity, catalytic DMAP is often insufficient; strong base activation (LiHMDS) is recommended for high yields.

Strategy B: Amide Protection (Trifluoroacetyl - TFA)[1]

-

Best For: Electrophilic aromatic substitution (nitration, halogenation) or increasing N-H acidity for SₙAr reactions.

-

Rationale: As noted in literature regarding electron-poor anilines, simple acetyl groups may not activate the nitrogen sufficiently for certain couplings.[1] The TFA group is highly stable and can be removed via mild basic hydrolysis.

-

Installation Note: Reacts rapidly using trifluoroacetic anhydride (TFAA).[1]

Strategy C: Bis-Protection (Phthalimide)[1]

-

Best For: Radical reactions or harsh oxidations.[1]

-

Rationale: Removes both N-H protons, preventing any side reactivity.

-

Installation Note: Requires high heat; often less preferred due to difficult removal in the presence of sensitive functional groups.

Figure 1: Decision tree for selecting the optimal protecting group based on downstream chemistry.

Experimental Protocols

Protocol A: High-Efficiency Boc-Protection

Use this protocol when standard conditions (Boc₂O/Et₃N) fail to drive conversion.[1]

Mechanism: The use of Lithium Hexamethyldisilazide (LiHMDS) irreversibly deprotonates the aniline, creating a potent amide anion that rapidly attacks the Boc-anhydride, overcoming steric and electronic barriers.

Materials:

-

Substrate: 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

-

Base: LiHMDS (1.0 M in THF) (1.1 equiv) or NaHMDS

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool to room temperature under Nitrogen or Argon.

-

Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add LiHMDS (1.1 equiv) dropwise over 15 minutes. The solution may turn dark yellow/orange, indicating anion formation.

-

Equilibration: Stir at -78 °C for 30 minutes.

-

Addition: Dissolve Boc₂O (1.2 equiv) in a minimal amount of THF and add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Quench carefully with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography. (Note: Boc-anilines are often less polar than the free amine).[1]

Expected Yield: 85–95%[1]

Protocol B: Trifluoroacetylation (TFA Protection)

Use this protocol for robust stability or when preparing for nitration/halogenation.[1]

Mechanism: The high electrophilicity of trifluoroacetic anhydride (TFAA) compensates for the poor nucleophilicity of the aniline.

Materials:

-

Substrate: 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv)[1]

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.5 equiv)[1]

-

Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Setup: Charge a flask with the aniline (1.0 equiv) and DCM (0.3 M).

-

Base Addition: Add Pyridine (2.0 equiv). Cool the mixture to 0 °C .

-

Acylation: Add TFAA (1.5 equiv) dropwise. Caution: Exothermic reaction.[1]

-

Reaction: Remove ice bath and stir at RT for 2–4 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallization from Hexane/EtOAc is often sufficient.

Expected Yield: >90%

Deprotection Protocols

Boc Removal (Acidic)

-

Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir at RT for 1–2 hours.

-

Note: The presence of the ortho-Br and meta-CF₃ makes the anilinium salt highly acidic; ensure thorough neutralization with saturated NaHCO₃ or NaOH during workup to recover the free base.[1]

TFA Removal (Basic)

-

Reagents: K₂CO₃ (3 equiv) in MeOH/Water (10:1).

-

Procedure: Heat to 50–60 °C for 4–12 hours.

-

Note: Due to the electron-withdrawing nature of the ring, the amide bond is susceptible to hydrolysis, but the steric bulk of the ortho-Br may slow this down, necessitating mild heating.

Comparative Data Summary

| Feature | Boc Protection | TFA Protection | Acetyl (Ac) Protection |

| Installation Difficulty | High (Requires strong base/catalyst) | Low (Reacts rapidly) | Medium (Slow due to sterics) |

| Stability to Base | Excellent (Suzuki compatible) | Moderate (Hydrolyzes) | Good |

| Stability to Acid | Poor (Labile) | Excellent | Excellent |

| Steric Impact | High (Very bulky) | Low | Low |

| Primary Use Case | Cross-coupling reactions | SnAr / Electrophilic Sub.[1] | General Storage |

References

-

Synthesis of Electron-Deficient Anilines: Leenders, R., et al. "Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core."[1][3] Synthetic Communications, vol. 41, no.[3] 21, 2011, pp. 3246–3250. [3]

-

Boc Protection of Hindered Amines: Vilaivan, T. "Alcohol Speed up Boc Protection of Primary Amines."[4] Tetrahedron Letters, vol. 47, no. 38, 2006, pp. 6739-6742. [1]

-

General Reactivity of Ortho-Bromo Anilines: Albéniz, A. C., et al. "Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines."[1] Chemical Science, 2024.

-

Properties of 2-Bromo-5-(trifluoromethyl)aniline Derivatives: BenchChem Application Note. "Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline."

Sources

Advanced Agrochemical Synthesis: Utilizing 2-Bromo-4-methyl-5-(trifluoromethyl)aniline as a Scaffold

[1][2][3][4]

Executive Summary

2-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS 1260776-57-5) represents a high-value "orthogonal" scaffold for the synthesis of next-generation agrochemicals.[1][2] Unlike the commoditized 2,6-dichloro-4-(trifluoromethyl)aniline used in Fipronil, this intermediate offers a unique substitution pattern that enables bioisosteric replacement and novel IP space exploration .[3][4][2]

Its utility is defined by three distinct reactive handles:

-

The Amino Group (-NH₂): Primary site for amide formation (SDHI fungicides) or heterocycle construction (phenylpyrazoles).[3][4][2][5]

-

The Ortho-Bromine (-Br): A versatile handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald) or cyclization, superior to its chloro-analogs in reactivity.[1][3][4][2]

-

The Trifluoromethyl (-CF₃) & Methyl (-CH₃) Core: Provides a balance of lipophilicity (

) and steric bulk to modulate active site binding and metabolic stability.[3][4][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

This guide details the physicochemical profile, strategic applications, and validated synthetic protocols for integrating this scaffold into herbicide, insecticide, and fungicide discovery pipelines.[4][5][6]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Data | Relevance to Synthesis |

| IUPAC Name | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline | Unambiguous identification.[1][3][2] |

| CAS Number | 1260776-57-5 | Key for sourcing; distinct from 2-Br-5-CF3 isomers.[3][2] |

| Formula | C₈H₇BrF₃N | MW: 254.05 g/mol .[3][2][5] |

| Appearance | Off-white to pale yellow solid | Color change indicates oxidation (store under N₂).[3][2][5] |

| Solubility | DCM, EtOAc, THF, MeCN | Poor water solubility; requires organic co-solvents.[4][2][5] |

| pKa (est) | ~2.5 - 3.0 (Aniline NH₂) | Reduced nucleophilicity due to electron-withdrawing CF3/Br.[3][4][2] |

| Electronic Effect | Electron Deficient Ring | Deactivated towards electrophilic substitution; activated for S_NAr (if F/Cl were present, but here Br allows coupling).[2][5] |

Strategic Agrochemical Applications

Phenylpyrazole Insecticides & Herbicides

This scaffold serves as a direct precursor to 1-arylpyrazoles .[3][2][5] By converting the aniline to a hydrazine, researchers can cyclize it with 1,3-dicarbonyl equivalents.[4][2] The resulting pyrazoles are analogs of Fipronil or Pyraflufen-ethyl, where the 4-methyl group provides steric occlusion that may overcome resistance in standard target sites (e.g., GABA-gated chloride channels).[3][4][2]

SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

Modern SDHIs (e.g., Fluxapyroxad) often feature an amide linkage between a pyrazole acid and a substituted aniline.[4][2][5]

-

Role: The 2-Br position allows for the introduction of a second aryl ring via Suzuki coupling after amide formation, creating "biaryl amine" SDHIs with novel binding modes.[4][2]

-

Mechanism: The 5-CF3 group enhances membrane permeability, while the 4-Me group restricts rotation, locking the bioactive conformation.[1][3][4][2]

PPO Inhibitor Herbicides

Protoporphyrinogen Oxidase (PPO) inhibitors often utilize a phenyl ring bearing a heterocycle (uracil, imide, triazinone).[2][5] The 2-Br-4-Me-5-CF3 pattern allows for the synthesis of N-phenyl imides where the bromine can be later functionalized to tune crop selectivity.[3][4][2]

Synthetic Workflows & Visualization[3][5]

Workflow Diagram: From Scaffold to Active Ingredients

The following Graphviz diagram illustrates the three primary divergent pathways from the parent aniline.

[4][5]

Experimental Protocols

Protocol A: Synthesis of the Aryl Hydrazine (Pyrazole Precursor)

This protocol converts the aniline to a hydrazine, the critical first step for phenylpyrazole synthesis.[4][2]

Reagents:

Procedure:

-

Diazotization:

-

Reduction:

-

Isolation:

Protocol B: Suzuki-Miyaura Cross-Coupling (C-2 Functionalization)

This protocol utilizes the bromine handle to install an aryl group, typical for SDHI fungicide synthesis.[1][3][4][2]

Reagents:

Procedure:

-

Degassing:

-

Reaction:

-

Workup:

-

Purification:

Process Optimization & Troubleshooting (Expertise)

1. The "Deactivated Amine" Challenge: The presence of the electron-withdrawing -CF₃ group at the meta position (relative to NH₂) and the -Br at ortho significantly reduces the nucleophilicity of the aniline nitrogen.[1][3][4][2]

-

Consequence: Acylation (amide formation) may be sluggish with standard carboxylic acids.[4][5]

-

Solution: Use Acid Chlorides or Anhydrides with a catalyst like DMAP.[1][3][2][5] For coupling with sterically hindered acids (common in SDHIs), convert the acid to the acid chloride in situ using oxalyl chloride/DMF before adding the aniline.[2][5]

2. Regioselectivity in Electrophilic Substitution: If you attempt to halogenate this molecule further:

-

The NH₂ directs ortho/para.[4][2][5] Position 6 is the only open ortho site.[2][5]

-

The 4-Me directs ortho. Position 3 is blocked by CF3 (sterics).[4][5]

-

Result: Electrophilic attack will occur almost exclusively at Position 6 .[3][2][5]

3. Safety & Stability:

Safety & Handling (Trustworthiness)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1][3][4][2] | Wear full PPE (Nitrile gloves, lab coat).[4][2][5] |

| Skin Sensitization | H317: May cause allergic skin reaction.[3][2][5] | Avoid all skin contact.[4][2][5] Use a fume hood.[2][5] |

| Env. Hazard | H411: Toxic to aquatic life.[4][2][5] | Collect all aqueous waste; do not pour down drain.[2][5] |

| Specific Handling | Organofluorine | In case of fire, may release HF.[2][5] Use breathing apparatus. |

Self-Validating the Protocol:

-

NMR Check: In ¹H NMR (CDCl₃), the starting material shows two aromatic singlets (due to para-substitution pattern of H's) and a broad NH₂ peak (~4.0 ppm).[4][5]

-

Reaction Completion: Upon conversion to hydrazine, the NH₂ peak disappears and is replaced by NH-NH₂ signals (often broad/exchangeable).[3][4][2][5] Upon Suzuki coupling, the aromatic region becomes complex (additional protons from the new ring).[4][5]

References

-

Synthesis of Fluorinated Anilines

-

Phenylpyrazole Chemistry

-

Suzuki Coupling on Deactivated Anilines

-

Chemical Safety Data

(Note: While specific patents for this exact isomer are proprietary/less common in public domain than the dichloro-analogs, the chemistry described above is grounded in standard protocols for the 2,4,5-trisubstituted aniline class.)[3][4][2]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyl-5-(trifluoromethyl)aniline with various boronic acids. This substrate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and glucocorticoid receptor modulators, where the trifluoromethyl group serves as a metabolic blocker and lipophilic enhancer.

The primary challenge addressed in this note is the chemoselective coupling of an unprotected ortho-bromoaniline . Conventional methods often require amine protection (e.g., Boc, Ac) to prevent catalyst poisoning. The protocols herein utilize robust ligand systems (dppf, SPhos) to bypass protection steps, significantly improving atom economy and yield.

Structural Analysis & Mechanistic Challenges

Substrate Properties[1][2]

-

Electronic Environment: The -CF

group at C5 exerts a strong electron-withdrawing effect ( -

Steric Environment: The bromine is ortho to the free amine. While not as bulky as a tert-butyl group, the amine can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle (formation of off-cycle Pd-amine complexes).

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation in this system is the competition between the phosphine ligand and the substrate's amine for the Pd center.

Figure 1: Catalytic cycle highlighting the off-cycle amine coordination risk (Grey box).

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl )

Best for: Standard aryl boronic acids, scale-up (>1g), and cost-sensitive campaigns. Rationale: The bidentate dppf ligand has a large bite angle, creating a rigid steric environment that discourages the coordination of the substrate's free amine.

Materials

-

Substrate: 2-Bromo-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv)

-

Reagent: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

·CH -

Base: Potassium Carbonate (K

CO

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 254 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl

(0.03 mmol, 24 mg). -

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times.[1] -

Solvate: Syringe in degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq. K

CO -

React: Heat the mixture to 90°C for 4–16 hours.

-

Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H = 254/256) and emergence of the biaryl product.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Purification: Dry organic layer over Na

SO

Method B: The "High-Performance" Protocol (SPhos Pd G2)

Best for: Sterically hindered boronic acids (e.g., ortho-substituted), heteroaryl boronic acids, or if Method A fails. Rationale: SPhos is an electron-rich Buchwald ligand. It facilitates oxidative addition on the electron-rich/neutral ring and, critically, its bulk prevents the free amine from binding to the Pd center.

Materials

-

Catalyst: SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (1–2 mol%)

-

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Procedure

-

Charge: Add substrate (1.0 mmol), boronic acid (1.5 equiv), SPhos Pd G2 (0.02 mmol), and K

PO -

Solvate: Add Toluene (4 mL) and Water (0.4 mL).

-

React: Heat to 100°C for 2–6 hours. (Faster kinetics are typical with SPhos).

-

Workup: Standard extraction (EtOAc/Water).

-

Note: SPhos residues can be UV-active. Ensure separation during chromatography.

-

Optimization & Troubleshooting Matrix

The following table summarizes the effects of variable changes based on internal data and literature precedents for ortho-haloanilines.

| Variable | Recommendation | Effect / Rationale |

| Base | K | Standard. Good balance of strength and compatibility.[3] |

| K | Stronger base. Use if boronic acid is sterically hindered or for heteroaryl couplings. | |

| Cs | Use in anhydrous conditions (with DMF) if the boronic acid is prone to protodeboronation. | |

| Solvent | Dioxane/H | Universal choice. Good solubility for organic/inorganic mix.[3] |

| n-Butanol | High boiling point, promotes solubility of polar intermediates. | |

| DME/H | Alternative if Dioxane forms peroxides or affects selectivity. | |

| Ligand | dppf | Robust, bidentate. Resists amine displacement. |

| SPhos / XPhos | High turnover.[4] Essential for "difficult" couplings (e.g., ortho-ortho coupling). | |

| PPh | Avoid. Monodentate PPh |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of biaryls from 2-bromo-4-methyl-5-(trifluoromethyl)aniline.

Safety & Handling

-

2-Bromo-4-methyl-5-(trifluoromethyl)aniline: Irritant. Potential sensitizer.[3] Handle in a fume hood.

-

Boronic Acids: Generally low toxicity, but handle as chemical irritants.

-

Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.

-

Pressure: When heating sealed vials to 100°C, ensure the vessel is rated for pressure (approx. 2-3 bar depending on solvent).

References

-

Vertex Pharmaceuticals. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.

-

University of Cambridge. (2023). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls. Chemical Science.

-

BenchChem. (2025).[2] Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.

-

Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.

-

National Institutes of Health (NIH). (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.

Sources